Fmoc-4-Amino-L-phenylalanine
CAS No.: 95753-56-3
Cat. No.: VC21543712
Molecular Formula: C24H22N2O4
Molecular Weight: 402,43 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95753-56-3 |
|---|---|
| Molecular Formula | C24H22N2O4 |
| Molecular Weight | 402,43 g/mole |
| IUPAC Name | (2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
| Standard InChI Key | VALNSJHHRPSUDO-QFIPXVFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Fmoc-4-Amino-L-phenylalanine is a modified amino acid featuring the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino group of 4-amino-L-phenylalanine. This structure creates a versatile building block for peptide synthesis with defined stereochemistry.
Basic Chemical Information
The compound presents the following fundamental characteristics:
| Parameter | Value |
|---|---|
| CAS Number | 95753-56-3 |
| Molecular Formula | C₂₄H₂₂N₂O₄ |
| Molecular Weight | 402.44 g/mol |
| Stereochemistry | ABSOLUTE |
| Defined Stereocenters | 1/1 |
| Charge | 0 |
Table 1: Chemical identity parameters of Fmoc-4-Amino-L-phenylalanine
Structural Nomenclature
The compound is recognized by multiple systematic and common names in the scientific literature:
-
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid
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4-amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
-
Fmoc-4-Amino-L-phenylalanine
-
Fmoc-Phe(4-NH₂)-OH
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L-Phenylalanine, 4-amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Structural Identifiers
The structure can be represented through standardized chemical notations:
| Identifier | Data |
|---|---|
| SMILES | NC1=CC=C(CC@HC(O)=O)C=C1 |
| InChIKey | VALNSJHHRPSUDO-QFIPXVFZSA-N |
| InChI | 1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Table 2: Standardized chemical identifiers for Fmoc-4-Amino-L-phenylalanine
Physical and Chemical Properties
Fmoc-4-Amino-L-phenylalanine demonstrates specific physical and chemical characteristics that influence its handling, storage, and application in research settings.
Physical Properties
| Property | Value |
|---|---|
| Physical Form | Powder to crystalline powder |
| Color | White to light yellow |
| Melting Point | 190°C |
| Boiling Point | 671.5 ± 55.0°C (Predicted) |
| Flash Point | 359.9°C |
| Density | 1.316 ± 0.06 g/cm³ (Predicted) |
| Optical Activity | [α]D = -9 ± 2° (C=1 in DMF) at 20°C |
Table 3: Physical properties of Fmoc-4-Amino-L-phenylalanine
Chemical Properties
| Property | Value |
|---|---|
| pKa | 3.63 ± 0.10 (Predicted) |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| Purity (Commercial) | ≥97% (HPLC) |
| Stability | Requires protection from light and moisture |
Table 4: Chemical properties of Fmoc-4-Amino-L-phenylalanine
| Parameter | Recommendation |
|---|---|
| Storage Temperature | +2°C to +8°C (refrigerated) |
| Transport Temperature | Ambient temperature |
| Container | Sealed, moisture-resistant |
| Light Exposure | Protect from light (store in dark place) |
| Atmosphere | Dry, inert preferred |
Table 5: Storage and handling requirements for Fmoc-4-Amino-L-phenylalanine
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| WGK (Water Hazard Class) | 1 (Low hazard to waters) |
Table 6: Hazard information for Fmoc-4-Amino-L-phenylalanine
Research Applications
Fmoc-4-Amino-L-phenylalanine serves as a crucial component in multiple research domains, particularly in peptide chemistry and pharmaceutical development.
Peptide Synthesis Applications
Fmoc-4-Amino-L-phenylalanine functions as a key building block in solid-phase peptide synthesis, offering several advantages:
-
The Fmoc protecting group enables orthogonal protection strategies in peptide synthesis
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The 4-amino functionality provides a reactive handle for further modifications
-
The compound maintains the L-configuration essential for mimicking natural peptide structures
-
It enables the creation of custom peptides for biochemical and pharmacological applications
Drug Development Applications
In pharmaceutical research, Fmoc-4-Amino-L-phenylalanine contributes to:
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Development of peptide-based drug candidates
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Creation of targeted therapeutic agents
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Enhancement of peptide stability in physiological environments
-
Improvement of pharmacokinetic properties of peptide therapeutics
Bioconjugation Applications
The compound facilitates important bioconjugation processes:
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Attachment of peptides to other biomolecules
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Enhancement of drug delivery systems
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Improvement of targeting specificity
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Development of peptide-antibody conjugates
Neurological Research
In neuroscience contexts, the compound contributes to:
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Study of neurotransmitter systems
-
Development of peptide-based neuroactive compounds
-
Investigation of neuroreceptor interactions
Protein Engineering
For protein modification and engineering, Fmoc-4-Amino-L-phenylalanine enables:
-
Introduction of specific functionalities into proteins
-
Improvement of protein stability
-
Enhancement of activity in various applications
-
Study of protein-protein interactions
| Parameter | Common Specifications |
|---|---|
| Typical Packaging | 1g, 5g, 10g, 25g |
| Purity Standard | ≥97% (HPLC) |
| Form | Powder or crystalline powder |
| Pricing Range (2025) | $104-$332 per gram (varies by supplier and quantity) |
| Storage Requirements | Refrigerated (2-8°C) |
Table 7: Commercial availability information for Fmoc-4-Amino-L-phenylalanine
Analytical Characterization Methods
The identity and purity of Fmoc-4-Amino-L-phenylalanine can be confirmed through multiple analytical techniques:
| Analytical Method | Application |
|---|---|
| HPLC | Purity determination (≥97%) |
| ¹H-NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight verification |
| Elemental Analysis | Compositional confirmation |
| Optical Rotation | Stereochemical verification |
| Melting Point | Physical property confirmation |
Table 8: Analytical methods for characterizing Fmoc-4-Amino-L-phenylalanine
Chemical Relationships and Derivatives
Fmoc-4-Amino-L-phenylalanine belongs to a family of protected amino acids with related structural features:
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Fmoc-4-(Boc-amino)-L-phenylalanine (double-protected derivative)
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Fmoc-Phe(4-I)-OH (iodinated analog)
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Fmoc-4-Nitro-L-Phenylalanine (oxidized derivative)
-
Fmoc-4-(phenoxy)-L-phenylalanine (phenoxy derivative)
These structural relatives offer complementary reactive properties for diverse synthesis applications.
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